![molecular formula C22H26N2O6 B2592094 3,4,5-トリメトキシ-N-[4-メトキシ-3-(2-オキソピペリジン-1-イル)フェニル]ベンザミド CAS No. 941982-40-7](/img/structure/B2592094.png)
3,4,5-トリメトキシ-N-[4-メトキシ-3-(2-オキソピペリジン-1-イル)フェニル]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with methoxy groups at the 3, 4, and 5 positions, and the amide group is further substituted with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy groups and the amide group would be attached to this ring .Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine. The methoxy groups can also potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamide derivatives are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents .科学的研究の応用
抗がん活性
TMP 部分は、顕著な抗がん効果を示すさまざまな化合物中に存在します。これらの化合物は、チューブリン、ヒートショックタンパク質 90 (Hsp90)、チオレドキシンレダクターゼ (TrxR) などの、がん細胞の増殖に関与する重要なタンパク質を阻害できます。 これらのタンパク質を標的とすることで、TMP を含む化合物はがん細胞の増殖と生存を阻害し、治療介入の可能性のある経路を提供します .
抗菌性
TMP を含む一部の化合物は、有望な抗真菌および抗菌特性を示しています。これらは、それぞれ胃潰瘍と結核の原因となる、ヘリコバクター・ピロリおよび結核菌などの病原体に対して有効でした。 これは、TMP 基が新しい抗菌剤の開発における貴重な資産となり得ることを示唆しています .
抗ウイルス効果
TMP 基は、抗ウイルス活性とも関連付けられています。この薬理フォアをもつ化合物は、後天性免疫不全症候群 (AIDS) ウイルス、C 型肝炎ウイルス、インフルエンザウイルスなどのウイルスに対して潜在的な効果を示しています。 これは、TMP ベースの化合物が抗ウイルス薬として使用される可能性があることを示しています .
抗寄生虫効果
TMP 薬理フォアを含む化合物は、リーシュマニア、マラリア、トリパノソーマなどの生物によって引き起こされる寄生虫感染症に対して効果的でした。 これは、化合物が抗寄生虫剤としての可能性があることを示しており、これらの疾患が蔓延している地域では特に有益になる可能性があります .
神経保護および精神医学的用途
TMP 基は、抗炎症、抗アルツハイマー病、抗うつ、抗片頭痛の特性に関連付けられています。 これらの多様な神経および精神医学的利点は、TMP を含む化合物が、脳の健康に関連するさまざまな状態の治療のために検討される可能性があることを示唆しています .
細胞生存率アッセイ
科学研究の文脈では、TMP と類似の官能基を共有する MTT などの化合物は、細胞生存率を評価するために使用されます。 この用途は、新しい薬物候補の細胞毒性を決定するための前臨床研究において不可欠です .
将来の方向性
作用機序
Target of Action
The primary targets of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse, as it is a potent agent exhibiting a wide range of bioactivity effects . The compound has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide interacts with its targets, leading to various changes. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects various biochemical pathways. Its anti-cancer effects are achieved through the inhibition of tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, which are all critical components of cancer cell survival and proliferation .
Result of Action
The molecular and cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are diverse, given its wide range of targets. For instance, its inhibition of Taq polymerase and telomerase can lead to the disruption of DNA replication and cell division, thereby inhibiting the growth of cancer cells .
生化学分析
Biochemical Properties
The 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide compound has been found to interact with various enzymes, proteins, and other biomolecules . The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse and significant. This compound has displayed notable anti-cancer effects by effectively inhibiting key proteins involved in cell signaling pathways . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group in this compound plays a critical role in fitting into the binding sites of various proteins, leading to changes in their activity .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 172.3°C and a boiling point of 225-7/10 mm .
Dosage Effects in Animal Models
The effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound is a derivative of benzoic acid , suggesting that it may be involved in similar metabolic pathways.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-9-8-15(13-16(17)24-10-6-5-7-20(24)25)23-22(26)14-11-18(28-2)21(30-4)19(12-14)29-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDZBLJZZRNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
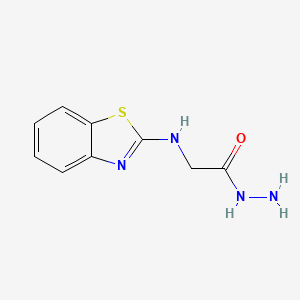
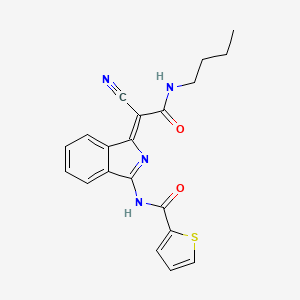
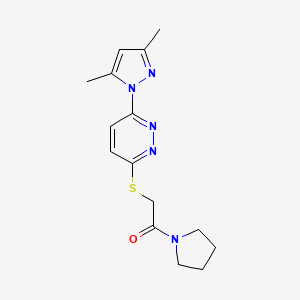
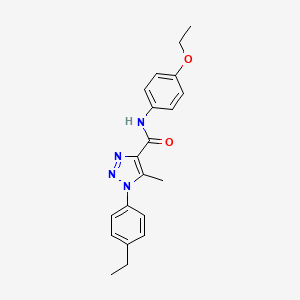
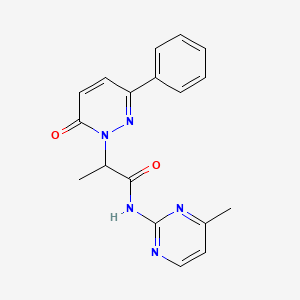
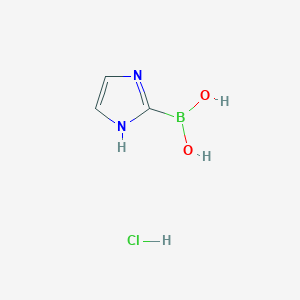

![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
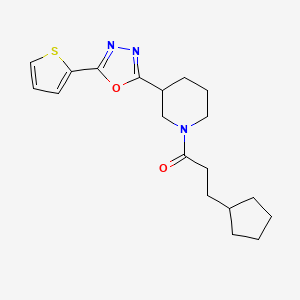
![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)


![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)
